molecular formula C16H14N2 B2401738 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile CAS No. 926756-91-4

4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile

Cat. No.: B2401738
CAS No.: 926756-91-4
M. Wt: 234.302
InChI Key: YVXHIPNBXNGHNZ-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

4-(2,3-Dihydro-1H-indol-1-ylmethyl)benzonitrile is a heterocyclic compound comprising two distinct structural motifs: a benzonitrile core and a dihydroindole substituent. The parent structure is derived from benzonitrile (C₆H₅CN), with a para-substituted methyl group linked to a dihydroindole moiety. The dihydroindole ring system consists of a six-membered benzene ring fused to a five-membered pyrrolidine ring, with the methyl group attached to the nitrogen atom of the indole.

Systematic Identification

Property Value Source
IUPAC Name This compound
Molecular Formula C₁₆H₁₄N₂
Molecular Weight 234.29 g/mol
CAS Registry Number 926756-91-4
SMILES C(#N)C1=CC=C(CN2CCC3=C2C=CC=C3)C=C1
InChIKey YVXHIPNBXNGHNZ-UHFFFAOYSA-N

The compound’s nomenclature adheres to IUPAC rules, with the benzonitrile group prioritized as the principal functional group. The dihydroindole substituent is attached via a methylene bridge at the para position of the benzonitrile ring.

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic characterization is critical for confirming the molecular structure. Below is a synthesis of data from diverse sources and computational predictions.

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for this compound is not publicly available, its spectral features can be inferred from analogous structures and computational models:

Proton Environment Expected δ (ppm) Multiplicity Integration
Benzonitrile aromatic protons 7.2–7.8 m 4H
Dihydroindole aromatic protons 6.8–7.1 m 2H
Methylenic protons (N–CH₂–) 3.5–4.0 s 2H
Pyrrolidine protons 2.0–3.2 m 4H

The benzonitrile protons exhibit deshielded signals due to the electron-withdrawing cyano group. The dihydroindole’s aromatic protons are less deshielded compared to fully aromatic indoles, while the methylene bridge protons appear as a singlet due to symmetry.

Infrared (IR) Spectroscopy

Key absorption bands are predicted as follows:

Functional Group Absorption Region (cm⁻¹) Assignment
Cyano (C≡N) 2220–2250 Stretching
Aromatic C–H 3050–3100 Stretching
Aliphatic C–H 2850–2950 Stretching
Ring C–N 1380–1450 Stretching

The strong nitrile stretch at ~2230 cm⁻¹ confirms the benzonitrile moiety, while the aromatic C–H stretches align with the benzene and dihydroindole rings.

Mass Spectrometry

Electrospray ionization (ESI) or electron impact (EI) mass spectrometry would reveal:

Fragment Ion m/z Relative Abundance (%)
Molecular ion [M+H]⁺ 235.3 100
[M–CN]⁺ 198.2 20
Dihydroindole fragment 132.1 15

The molecular ion peak at m/z 235.3 corresponds to the protonated molecule, while fragmentation patterns support the presence of the nitrile and indole moieties.

Crystallographic Studies and Conformational Analysis

No experimental crystallographic data is available for this compound. However, computational methods predict its conformational behavior:

Conformational Flexibility

The dihydroindole ring adopts a chair-like conformation due to the pyrrolidine ring’s puckering. The methyl bridge connecting the benzonitrile and dihydroindole allows for limited rotation, favoring coplanar arrangements between the two rings.

Electronic Structure

Theoretical calculations (e.g., DFT) suggest:

Property Value Significance
HOMO-LUMO Gap ~5.0 eV Low reactivity
Dipole Moment ~3.5 Debye Polar character
TPSA (Topological Polar Surface Area) 27.03 Ų Moderate polarity

The nitrile group enhances dipolar interactions, while the aromatic systems contribute to π-π stacking potential.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c17-11-13-5-7-14(8-6-13)12-18-10-9-15-3-1-2-4-16(15)18/h1-8H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXHIPNBXNGHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926756-91-4
Record name 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile typically involves the reaction of 2,3-dihydro-1H-indole with 4-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution or click chemistry, similar to triazole derivatives .
  • Electronic Properties : The dihydroindole group provides moderate electron-donating effects, distinguishing it from electron-deficient triazole or oxadiazole analogues .
  • Material Science Potential: Benzonitrile derivatives with indole moieties are emerging in OLED research as thermally activated delayed fluorescence (TADF) materials due to their tunable excited-state properties .

Biological Activity

4-(2,3-dihydro-1H-indol-1-ylmethyl)benzonitrile is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an indole moiety and a benzonitrile group, contribute to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole structure can mimic tryptophan, allowing it to bind to tryptophan-binding sites on proteins. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects such as anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Study:
In a study involving cancer cell lines A549 (lung cancer) and MCF-7 (breast cancer), the compound showed an IC50 value of less than 10 μM, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Activity
Staphylococcus aureus0.5Effective
Escherichia coli2.0Moderate
Mycobacterium tuberculosis10Effective

In particular, the compound showed inhibitory effects on Mycobacterium tuberculosis with growth inhibition observed at concentrations as low as 10 µg/mL .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound sets it apart from similar compounds. For instance:

CompoundStructure TypeBiological Activity
4-(1H-indol-3-ylmethyl)benzonitrileIndole derivativeModerate anticancer activity
4-(2,3-dihydro-1H-indol-1-ylmethyl)benzamideIndole derivative with amide groupLower antimicrobial effectiveness

This table illustrates that while similar compounds exhibit some biological activities, none match the potency of this compound in both anticancer and antimicrobial domains.

Q & A

Q. Basic Research Focus

  • Structural confirmation : Use ¹H/¹³C NMR to assign indole and benzonitrile protons (e.g., δ 7.68–7.75 ppm for aromatic protons in 4-(trans-4-pentylcyclohexyl)benzonitrile) .
  • Purity assessment : Employ UPLC-MS (e.g., tR = 1.19 min, m/z 380 [M-H]<sup>-</sup> for a hydantoin derivative) .

Advanced Research Focus
For diastereomeric mixtures (e.g., 4-(1-(5,7-difluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile), combine chiral HPLC with computational modeling to resolve stereochemical ambiguities .

How can computational methods aid in designing novel derivatives?

Advanced Research Focus
Molecular docking and dynamics simulations predict binding modes to targets like xanthine oxidase or estrogen receptors. For example, docking studies on letrozole analogs (e.g., 4-[2-(4-dimethylamino)ethenyl]benzonitrile) revealed hydrogen bonding with catalytic residues, guiding rational design .

Methodological Insight
Use software like AutoDock Vina or Schrödinger Suite for docking, and validate with free-energy perturbation (FEP) calculations to prioritize synthetic targets .

What safety and handling protocols are critical for this compound?

Q. Basic Research Focus

  • Hazards : Derivatives may release toxic gases (e.g., HCN, NOx) under combustion .
  • Handling : Use fume hoods, nitrile gloves, and avoid dust generation. Store at 0–6°C for boronic ester analogs .

Advanced Research Focus
For in vivo studies, assess metabolite toxicity via LC-MS/MS profiling. For example, hydantoin derivatives may form reactive intermediates requiring glutathione quenching .

How can researchers resolve conflicting bioactivity data in published studies?

Advanced Research Focus
Contradictions in IC₅₀ values or selectivity profiles may stem from assay variability (e.g., SRB vs. MTT assays) or cell line heterogeneity. Implement orthogonal assays:

  • Enzymatic assays : Measure direct target inhibition (e.g., xanthine oxidase activity via uric acid production) .
  • Transcriptomics : Compare gene expression profiles in responsive vs. resistant cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.